(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-5-benzyl-5-azaspiro[24]heptan-7-amine hydrochloride is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a benzylamine derivative can be reacted with a cyclic ketone under acidic conditions to form the spirocyclic structure.
Introduction of the Amine Group: The amine group can be introduced through reductive amination. This involves the reaction of the spirocyclic ketone with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be employed to modify the spirocyclic core or the amine group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced spirocyclic amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the spirocyclic core provides structural rigidity and specificity. This compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine: The free base form of the compound.
5-Benzyl-5-azaspiro[2.4]heptan-7-amine: A racemic mixture of the compound.
5-Benzyl-5-azaspiro[2.4]heptan-7-ol: An alcohol derivative of the compound.
Uniqueness
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or racemic forms.
Eigenschaften
Molekularformel |
C13H19ClN2 |
---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1 |
InChI-Schlüssel |
FNYTUMJVEIZMHO-UTONKHPSSA-N |
Isomerische SMILES |
C1CC12CN(C[C@H]2N)CC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.